molecular formula C9H8N2OS B12569048 Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-

Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-

Cat. No.: B12569048
M. Wt: 192.24 g/mol
InChI Key: KPGGPVSXBHNHCR-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- is an organic compound belonging to the class of benzothiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzothiophene core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzo[b]thiophene-2-carboximidamide, 6-keto-, while reduction of the carboximidamide group can produce benzo[b]thiophene-2-carboxamide .

Scientific Research Applications

Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxy and carboximidamide groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-2-carboxamide
  • Benzo[b]thiophene-2-carboxaldehyde
  • Benzo[b]thiophene-2-carboxylic acid

Uniqueness

Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- stands out due to the presence of both hydroxy and carboximidamide groups, which confer unique chemical reactivity and biological activity. This combination of functional groups is less common in related compounds, making it a valuable molecule for various applications .

Biological Activity

Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- features a benzothiophene core with a carboximidamide functional group and a hydroxyl substituent at the 6-position. This unique structure contributes to its diverse biological activities.

Table 1: Chemical Structure

ComponentStructure
Chemical NameBenzo[b]thiophene-2-carboximidamide, 6-hydroxy-
Molecular FormulaC10_{10}H8_{8}N2_{2}O
Molecular Weight176.18 g/mol

Antioxidant Activity

Research has indicated that benzo[b]thiophene derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

Neuroprotective Effects

Studies have shown that compounds similar to benzo[b]thiophene-2-carboximidamide can modulate amyloid-beta (Aβ) aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's. For instance, certain benzothiophene derivatives demonstrated the ability to inhibit Aβ42 fibrillogenesis and protect neuronal cells from Aβ-induced cytotoxicity .

Cardiovascular Applications

The compound has been explored for its potential in treating heart failure due to its high bioavailability and minimal side effects such as nausea and vomiting. It has been noted that benzo[b]thiophene derivatives can enhance cardiac contractility without significant adverse effects .

Anticancer Activity

Benzo[b]thiophene derivatives have shown promise in anticancer research. For example, certain derivatives exhibited antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range. This suggests their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

Recent studies have highlighted the ability of benzo[b]thiophene derivatives to act as inhibitors of cholinesterase enzymes (AChE and BChE), which are relevant in the context of Alzheimer's disease treatment. The structure-activity relationship indicates that modifications in the benzothiophene scaffold can lead to enhanced inhibitory potency .

Case Studies

  • Neuroprotection Against Aβ Aggregation :
    • A study evaluated various benzothiophene derivatives for their ability to modulate Aβ42 aggregation using thioflavin T fluorescence assays. Compounds were found to significantly alter the aggregation kinetics, indicating their potential use in neurodegenerative disease models .
  • Cardiac Contractility Enhancement :
    • In a preclinical study involving conscious dogs, benzo[b]thiophene derivatives demonstrated improved left ventricular contractility without causing emesis or restlessness. This highlights their therapeutic potential in managing heart failure conditions .
  • Anticancer Efficacy :
    • Several synthesized benzo[b]thiophene derivatives were tested against cancer cell lines such as HCT116 and MCF-7, showing promising results with IC50 values ranging from 2.2 to 4.4 µM for effective cell growth inhibition .

Properties

IUPAC Name

6-hydroxy-1-benzothiophene-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9(11)8-3-5-1-2-6(12)4-7(5)13-8/h1-4,12H,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGGPVSXBHNHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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